molecular formula C12H12BrN B11861834 6-Bromo-2,4,8-trimethylquinoline

6-Bromo-2,4,8-trimethylquinoline

Cat. No.: B11861834
M. Wt: 250.13 g/mol
InChI Key: VLAFVKLDOVBZML-UHFFFAOYSA-N
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Description

6-Bromo-2,4,8-trimethylquinoline is an organic compound with the molecular formula C12H12BrN It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4,8-trimethylquinoline typically involves the bromination of 2,4,8-trimethylquinoline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4,8-trimethylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,4,8-trimethylquinoline.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: 2,4,8-trimethylquinoline.

Scientific Research Applications

6-Bromo-2,4,8-trimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4,8-trimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6,8-trimethylquinoline
  • 4-Hydroxy-2,6,8-trimethylquinoline
  • 7-Bromo-4-chloro-2,8-dimethylquinoline

Uniqueness

6-Bromo-2,4,8-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. The position of the bromine and methyl groups can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

6-bromo-2,4,8-trimethylquinoline

InChI

InChI=1S/C12H12BrN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3

InChI Key

VLAFVKLDOVBZML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2C)Br)C

Origin of Product

United States

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